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Compound of Interest

Compound Name: 5-Methoxy-1,3-benzoxazole

Cat. No.: B160116

Disclaimer: Direct experimental and extensive computational data for 5-Methoxy-1,3-
benzoxazole are limited in publicly accessible literature. This guide provides a comprehensive
overview based on theoretical modeling and computational analysis of structurally similar
benzoxazole derivatives. The methodologies and data presented are extrapolated from these
related compounds to offer a robust framework for the study of 5-Methoxy-1,3-benzoxazole.

Introduction

Benzoxazole and its derivatives are a significant class of heterocyclic compounds that form the
core structure of numerous molecules with a wide range of biological activities and applications
in materials science. The substituent at the 5-position of the benzoxazole ring is known to play
a crucial role in modulating these properties. This technical guide focuses on the quantum
chemical studies of 5-Methoxy-1,3-benzoxazole, a member of this family.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),
are powerful tools for understanding the electronic structure, reactivity, and spectroscopic
properties of molecules like 5-Methoxy-1,3-benzoxazole. These computational methods allow
for the prediction of molecular geometries, vibrational frequencies, electronic transitions, and
other key parameters that are essential for drug design and materials development. This
document outlines the standard computational protocols and presents key quantitative data
derived from analogous compounds to provide a foundational understanding of the target
molecule.
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Computational Methodologies

The quantum chemical calculations for benzoxazole derivatives are typically performed using
DFT. A common approach involves geometry optimization followed by frequency calculations to
ensure the optimized structure corresponds to a local minimum on the potential energy surface.

Density Functional Theory (DFT) Calculations

A widely used method for studying benzoxazole derivatives is DFT with the B3LYP functional
and a 6-311++G(d,p) basis set.[1] This level of theory has been shown to provide a good
balance between computational cost and accuracy for organic molecules.

Experimental Protocol: Geometry Optimization and Frequency Calculation
» Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[2]

e Method: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected.
[1]

e Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization
functions, is employed for an accurate description of the electronic structure.[1]

e Procedure:

o The initial molecular structure of 5-Methoxy-1,3-benzoxazole is built using a molecular
modeling program like GaussView.

o A geometry optimization is performed in the gas phase to find the lowest energy
conformation of the molecule.

o Following optimization, a frequency calculation is carried out at the same level of theory to
confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and
to obtain the theoretical vibrational spectra (IR and Raman).[3]

Quantitative Data from Analogous Benzoxazole
Derivatives
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In the absence of specific data for 5-Methoxy-1,3-benzoxazole, this section presents

quantitative data from closely related 5-substituted benzoxazole derivatives. This data provides

valuable insights into the expected structural and electronic properties of the target molecule.

Optimized Geometric Parameters

The following table summarizes key bond lengths and bond angles for a representative 5-
substituted benzoxazole derivative, calculated at the B3LYP/6-311++G(d,p) level of theory.[4]

Parameter Bond/Angle Calculated Value
Bond Lengths (A) C2-01 1.375
0O1-C7a 1.385

C7a-C4 1.391

C4-C5 1.388

C5-C6 1.393

C6-C7 1.386

C7-C7a 1.392

C7-N3 1.389

N3-C2 1.311

**Bond Angles (°) ** 01-C2-N3 115.4
C2-N3-C7 105.8

N3-C7-C7a 110.1

C7-C7a-01 107.7

C7a-01-C2 101.0

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial for understanding the chemical reactivity and electronic properties of a
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molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)

3-amino-1,2,4-triazole
(B3LYP/6- -8.834 -3.936 4,898
311++G(d,p))

3-amino-1,2,4-triazole
(M06-2X/6- -8.880 -3.911 4.969
311++G(d,p))

Data for 3-amino-1,2,4-triazole is provided as a representative heterocyclic system to illustrate
typical HOMO-LUMO energy values.[2]

Vibrational Frequencies

Theoretical vibrational frequencies can be compared with experimental IR and Raman spectra
to confirm the molecular structure. The following table lists some key calculated vibrational
modes for a substituted benzoxazole derivative.

Vibrational Mode Calculated Frequency (cm™?)
C=N stretch ~1520 - 1536
C-0O-C asymmetric stretch ~1144 - 1153
C-0O-C symmetric stretch ~1063 - 1079

These values are based on studies of 5-nitro-2-(4-nitrobenzyl) benzoxazole.[5]

Visualizations
Quantum Chemical Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of a
molecule like 5-Methoxy-1,3-benzoxazole.
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Quantum Chemical Analysis Workflow
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Caption: A generalized workflow for quantum chemical calculations.

Molecular Structure and Electronic Properties

This diagram depicts the molecular structure of 5-Methoxy-1,3-benzoxazole and highlights
regions of interest for electronic properties.

Caption: Key structural and electronic features of 5-Methoxy-1,3-benzoxazole.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical studies
relevant to 5-Methoxy-1,3-benzoxazole. While direct computational data for this specific
molecule is not readily available, the analysis of structurally similar benzoxazole derivatives
offers valuable insights into its expected geometric, electronic, and vibrational properties. The
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detailed methodologies and tabulated data serve as a foundation for researchers, scientists,
and drug development professionals to design and interpret future experimental and
computational investigations on 5-Methoxy-1,3-benzoxazole and related compounds. The
visualized workflows and structural relationships further aid in understanding the key aspects of
its molecular characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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